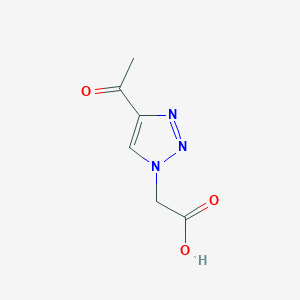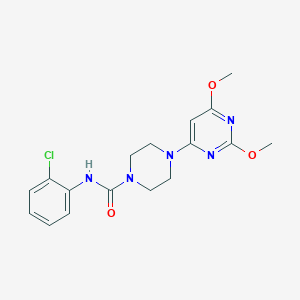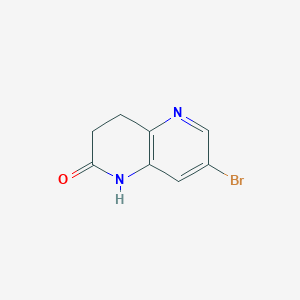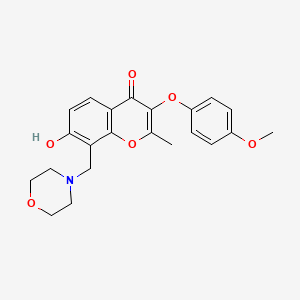
Dansyl glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl glutathione is a trapping agent used for the quantitative estimation and identification of reactive metabolites .
Synthesis Analysis
The synthesis of Dansyl glutathione involves various methods. The rate-limiting enzyme in glutathione synthesis is glutamate cysteine ligase (GCL) . High-performance liquid chromatography (HPLC) is used in both reverse phase and hydrophilic interaction modes . Electrochemical methods exploit the redox activity of glutathione to allow for quantification by different electrodes after chemical modification .Molecular Structure Analysis
Dansyl glutathione has a molecular weight of 540.61 and its formula is C22H28N4O8S2 . Its structure includes a dansyl group attached to a glutathione molecule .Chemical Reactions Analysis
Dansyl glutathione is used as a trapping agent to aid the quantitation of adducts following in vitro incubation of drugs with human liver microsomes . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .Physical And Chemical Properties Analysis
Dansyl glutathione is a solid substance with a light yellow to yellow color . It is soluble in DMSO and water . The method for its analysis involves a fully automated pre-column derivatization of thiols based on monobromobimane reagent, a high-performance liquid chromatography derivatives separation, and a fluorimetric detection and quantification .Aplicaciones Científicas De Investigación
Bioactivation Liability Assessment
Dansyl glutathione is used in assays to detect and characterize reactive metabolites resulting from the enzymatic bioactivation of compounds. This information is crucial for estimating potential bioactivation liabilities associated with drugs, guiding the design and safety assessment of discovery compounds .
Nanodevice Synthesis for Cancer Therapy
Gold nanoparticles coated with a glutathione corona functionalized with the dansyl chromophore (a-DG-AuNPs) have been synthesized. These are efficient nanodevices for applications in near-infrared multiphoton ablation of cancer cells .
Mecanismo De Acción
Target of Action
Dansyl glutathione (dGSH) primarily targets reactive metabolites in the body . Reactive metabolites are unstable compounds that can interact with cellular components, leading to potential cellular damage . dGSH acts as a trapping agent, binding to these reactive metabolites and preventing them from causing harm .
Mode of Action
dGSH interacts with its targets through a process known as bioactivation . In this process, test compounds are incubated with human liver microsomes in the presence of dGSH and NADPH . The resulting mixtures are then analyzed to identify and quantify the dGSH adducts, which are the products of the reaction between dGSH and the reactive metabolites . The chemical reactivity of dGSH is equivalent to that of reduced glutathione (GSH), making it an effective trapping agent .
Biochemical Pathways
The primary biochemical pathway involved in the action of dGSH is the glutathione metabolic pathway . Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, plays a crucial role in cellular defense against oxidative stress . dGSH, being a derivative of glutathione, participates in this pathway and contributes to the detoxification process .
Pharmacokinetics
The pharmacokinetics of dGSH involve its absorption, distribution, metabolism, and excretion (ADME) . The quantification of reactive metabolite formation using dGSH is based on the intrinsic spectroscopic property of the chemical tag, the dansyl moiety . This allows for the estimation of the bioavailability of dGSH and its impact on the body .
Result of Action
The primary result of dGSH’s action is the prevention of potential cellular damage caused by reactive metabolites . By acting as a trapping agent, dGSH binds to these metabolites, preventing them from interacting with cellular components . This action contributes to the maintenance of cellular homeostasis and defense against oxidative stress .
Action Environment
The action, efficacy, and stability of dGSH can be influenced by various environmental factors. For instance, the availability of branched-chain amino acids and extracellular pH can influence both glutathione homeostasis and cell viability . Moreover, factors such as the underlying diseases, individual genotypes of the immune system, and drug-specific risk factors can also affect the action of dGSH .
Safety and Hazards
Direcciones Futuras
Dansyl glutathione has potential applications in the field of metabolic studies, particularly in the quantification of adducts following in vitro incubation of drugs with human liver microsomes . It can also be used in the analysis of reduced and oxidized forms of Cys, γ-GC, and GSH content in various biological samples .
Propiedades
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(33,34)25-15(22(31)32)9-10-19(27)24-16(12-35)21(30)23-11-20(28)29/h3-8,15-16,25,35H,9-12H2,1-2H3,(H,23,30)(H,24,27)(H,28,29)(H,31,32)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGOBFBYCOXAJ-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl glutathione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)

![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)



![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)


![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)